

CAS number and molecular structure of 2-(1-Chloroethyl)pyrimidine

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Compound of Interest

Compound Name: 2-(1-Chloroethyl)pyrimidine

Cat. No.: B13253818

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Technical Guide: 2-(1-Chloroethyl)pyrimidine Executive Summary

2-(1-Chloroethyl)pyrimidine is a reactive heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a pyrimidine ring substituted at the 2-position with a secondary alkyl chloride, it serves as a critical electrophilic intermediate.[1] Its reactivity is driven by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic substitution at the benzylic-like ethyl chloride position, making it a valuable scaffold for attaching pyrimidine moieties to larger molecular architectures (e.g., kinase inhibitors).

Part 1: Chemical Identity & Structural Analysis

The following table consolidates the physicochemical properties of **2-(1-Chloroethyl)pyrimidine**. Researchers should note that this compound is often synthesized in situ or stored at low temperatures due to its potential for hydrolysis or polymerization.[1]



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Part 2: Synthesis Protocol (Authoritative Methodology)

Objective: Synthesis of **2-(1-Chloroethyl)pyrimidine** from 1-(pyrimidin-2-yl)ethanol via nucleophilic substitution using Thionyl Chloride (SOCl₂).^[1]

Precursor Selection

The synthesis relies on the precursor 1-(pyrimidin-2-yl)ethanol (CAS 114072-02-5).^[1] The choice of chlorinating agent (SOCl₂) is critical because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.^[1]

Experimental Workflow

Safety Warning: Thionyl chloride is corrosive and releases toxic gases.^[1] Perform all operations in a functioning fume hood.

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
- Solvation: Dissolve 10.0 mmol of 1-(pyrimidin-2-yl)ethanol in 20 mL of anhydrous Dichloromethane (DCM).
 - Rationale: DCM is non-nucleophilic and solubilizes both the starting material and the chlorinated product.^[1]

- Activation: Cool the solution to 0°C (ice bath). Add 1.5 equivalents (15.0 mmol) of Thionyl Chloride (SOCl₂) dropwise over 10 minutes.[\[1\]](#)
 - Optional: Add 1.1 equivalents of Pyridine or Triethylamine if inversion of configuration (S_N2) is strictly required over retention (S_Ni).[\[1\]](#)
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 30% EtOAc/Hexanes).[\[1\]](#)
 - Endpoint: Disappearance of the polar alcohol spot.[\[1\]](#)
- Workup:
 - Concentrate the reaction mixture under reduced pressure (Rotovap) to remove solvent and excess SOCl₂.[\[1\]](#)
 - Caution: Do not use a water bath >40°C to prevent elimination to the vinyl pyrimidine.[\[1\]](#)
 - Redissolve the residue in DCM and wash rapidly with cold saturated NaHCO₃ (to neutralize HCl).[\[1\]](#)
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[\[3\]](#)
- Storage: The resulting yellow oil is sufficiently pure for immediate use. If storage is required, keep at -20°C under Argon.[\[1\]](#)

Part 3: Mechanistic Visualization

The conversion of the alcohol to the chloride proceeds via a chlorosulfite intermediate.[\[1\]](#) The presence of a base (Pyridine) dictates the stereochemical outcome.[\[1\]](#)



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Figure 1: Mechanistic divergence in the chlorination of pyrimidinyl alcohols.[1] The choice of conditions determines stereochemical retention vs. inversion.

Part 4: Applications in Drug Discovery

2-(1-Chloroethyl)pyrimidine functions as a "warhead" or linker in medicinal chemistry.[1] Its primary utility lies in its ability to undergo nucleophilic substitution with amines, thiols, or phenoxides.[1]

Kinase Inhibitor Synthesis

In the development of EGFR or tyrosine kinase inhibitors, the pyrimidine ring mimics the adenine base of ATP.[1] The chloroethyl arm allows for the attachment of solubilizing groups (e.g., piperazines) or specific binding motifs.[1]

- Reaction Type: S_N2 Substitution.
- Conditions: K₂CO₃/DMF or DIPEA/Acetonitrile at 60°C.
- Outcome: Formation of C-N or C-O bonds with high selectivity.[1]

Agrochemicals

Pyrimidine derivatives are frequent scaffolds in herbicides (e.g., sulfonylureas).[1] The 1-chloroethyl group introduces steric bulk and lipophilicity, which can modulate the metabolic

stability of the active ingredient in plant tissues.[1]

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard Classification:

- Skin/Eye Irritant: High.[1]
- Alkylating Agent: Potential Genotoxin.[1] Treat as a mutagen.[1]

Handling Protocol:

- Double Glove: Use Nitrile gloves (minimum 0.11 mm thickness).[1]
- Quenching: Never dispose of excess alkyl halides directly.[1] Quench with a solution of 10% NaOH/Ethanol to convert the chloride back to the ether/alcohol before disposal.[1]
- Spill Control: Adsorb on vermiculite.[1] Do not use water (generates HCl gas).[1]

References

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